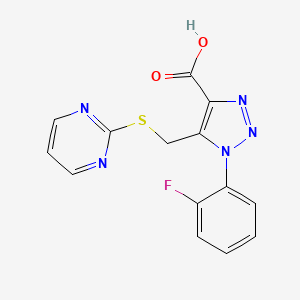

1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, characterized by a fluorophenyl substituent at the N1 position and a pyrimidin-2-ylthio methyl group at the C5 position. The triazole core and adjacent carboxylic acid group enable diverse reactivity, including tautomerism and coordination with metals, which are critical for pharmaceutical and material applications .

Properties

Molecular Formula |

C14H10FN5O2S |

|---|---|

Molecular Weight |

331.33 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C14H10FN5O2S/c15-9-4-1-2-5-10(9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-3-7-17-14/h1-7H,8H2,(H,21,22) |

InChI Key |

NSHQEXADGHKSGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

Attachment of the Pyrimidinylthio Group: This can be done through a thiol-ene reaction or a similar thiol-based coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the triazole ring can participate in hydrogen bonding or π-π interactions. The pyrimidinylthio group may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the aryl substituent, heterocyclic appendages, or functional groups. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

The carboxylic acid group in all analogs improves aqueous solubility, critical for drug formulation .

Heterocyclic Appendages :

- Pyrimidin-2-ylthio methyl groups (as in the target compound) offer hydrogen-bonding sites for target engagement, whereas pyridin-2-yl substituents (e.g., ) may coordinate transition metals in enzyme active sites.

Tautomerism and Reactivity :

- The formyl-substituted analog () demonstrates ring-chain tautomerism, a property absent in the target compound. This dynamic equilibrium could influence stability in biological environments.

Synthetic Routes :

- Analogs are synthesized via Huisgen cycloaddition (click chemistry) or base-catalyzed triazole formation from aryl azides and β-ketoesters (). Modifications in starting materials (e.g., 4-ethoxyphenyl azide vs. 2-fluorophenyl azide) dictate substituent diversity.

Biological Activity

1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 97036214) is a novel compound within the triazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-fluorobenzyl derivatives with pyrimidine and triazole moieties. The synthetic route typically includes:

- Formation of Triazole Ring : Utilizing click chemistry techniques to form the triazole structure.

- Thioether Formation : Introducing a pyrimidine-thioether group through nucleophilic substitution reactions.

- Carboxylic Acid Functionalization : Finalizing the synthesis by incorporating a carboxylic acid group to enhance solubility and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Line Testing : The compound has been evaluated against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells.

- IC50 Values : Related triazole derivatives have shown IC50 values ranging from 1.1 μM to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed:

- Inhibition Studies : It has demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some derivatives showing comparable or superior activity to existing antibiotics .

- Mechanism of Action : The antimicrobial effects are likely attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and cellular uptake |

| Pyrimidine Thioether Group | Increases binding affinity to target enzymes |

| Carboxylic Acid Group | Improves solubility and bioavailability |

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antiproliferative Effects : A study demonstrated that a related triazole derivative exhibited strong cytotoxicity in cancer cell lines, leading to apoptosis through thymidylate synthase inhibition .

- Antimicrobial Efficacy : Another study reported that a series of pyrimidine derivatives showed significant antibacterial activity with MIC values ranging from 0.8 to 6.25 µg/mL against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.